S-(2,4-dinitrophenyl)glutathione
Overview
Description
Synthesis Analysis
The synthesis of S-(2,4-dinitrophenyl)glutathione involves the conjugation of glutathione with 2,4-dinitrophenyl compounds. This process is significant in the study of glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of xenobiotics through the conjugation with glutathione. The availability of cysteine is a key determinant in the biosynthesis of glutathione, highlighting the tightly regulated nature of GSH synthesis within the cytosol (Lu, 2013).
Molecular Structure Analysis
The molecular structure of S-(2,4-dinitrophenyl)glutathione is characterized by the presence of a glutathione molecule conjugated to a 2,4-dinitrophenyl group. This structure is crucial for its role in detoxification processes. The detailed molecular interactions and stability of this compound can be further explored through techniques such as mass spectrometry, providing insights into its physico-chemical characteristics (Levsen et al., 2005).
Chemical Reactions and Properties
S-(2,4-dinitrophenyl)glutathione participates in various chemical reactions, primarily through its role in the detoxification pathway mediated by GSTs. These reactions are essential for the cellular defense mechanism against harmful compounds. The compound's ability to form conjugates with xenobiotics makes it a valuable tool for understanding the detoxification process and the role of glutathione in liver injury and other pathologies (Chen et al., 2013).
Scientific Research Applications
Influence on Hepatocyte Glutathione Status
S-(2,4-dinitrophenyl)-glutathione impacts the glutathione/glutathione disulfide status of hepatocytes by inhibiting the transport of GSSG into the bile and the activity of the enzyme GSSG reductase (Bilzer et al., 1984).
Inhibition of Glutathione S-Transferases
It acts as a weak inhibitor of rat liver glutathione S-transferases, with the hexyl conjugate being particularly potent (Ong & Clark, 1986).
Activity in Rat Liver Plasma Membranes
The compound demonstrates a high activity in rat liver plasma membrane vesicles, indicative of its potential in cellular transport studies (Kunst et al., 1989).
Competitive Inhibition of Enzymes
It acts as a competitive inhibitor with respect to substrates such as glutathione and 1-Cl-2,4-dinitrobenzene in enzyme kinetic studies (Schramm et al., 1984).
Role in ATP-Dependent Transport
The compound is involved in primary active ATP-dependent transport in human erythrocytes, displaying a linear function with time and vesicle protein (Labelle et al., 1986).
Depletion of Erythrocyte Glutathione
Erythrocyte glutathione can be rapidly depleted by forming 2,4-dinitrophenyl-S-glutathione, providing insights into cellular glutathione dynamics (Awasthi et al., 1981).
High-Performance Liquid Chromatography Analysis
It can be analyzed using high-performance liquid chromatography for specific determination in biological samples (Reed et al., 1980).
Excretion in American Cockroaches
In American cockroaches, S-(2,4-dinitrophenyl) glutathione is excreted as a glutathione conjugate and its mercapturic acid, with significant retention in the abdomen after treatment (Dykstra & Dauterman, 1978).
Role in Biliary Transport
It is involved in the biliary transport of glutathione S-conjugates in the liver, highlighting its importance in hepatic processes (Inoue et al., 1984).
Future Directions
One paper discusses the role of glutathione-mediated conjugation of anticancer drugs . It provides an overview of the mechanisms of glutathione-mediated conjugation of anticancer drugs and discusses the biological importance of glutathione conjugation to anticancer drug detoxification and bioactivation pathways . This knowledge may be noteworthy for improving cancer therapy and preventing drug resistance in cancers .
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEUKVKGTKDDIQ-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043700 | |
Record name | S-(2,4-Dinitrophenyl)glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2,4-dinitrophenyl)glutathione | |
CAS RN |
26289-39-4 | |
Record name | L-γ-Glutamyl-S-(2,4-dinitrophenyl)-L-cysteinylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26289-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(2,4-Dinitrophenyl)glutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2,4-dinitrophenyl)glutathione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-(2,4-Dinitrophenyl)glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(2,4-DINITROPHENYL)GLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL4G8D2C8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-(s-glutathionyl)-2,4-dinitrobenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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